molecular formula C10H8N2O4S B3407617 Methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate CAS No. 76878-17-6

Methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate

Cat. No. B3407617
CAS RN: 76878-17-6
M. Wt: 252.25 g/mol
InChI Key: JHMVVZOALREZOL-UHFFFAOYSA-N
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Description

“Methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would include a benzothiophene ring (a five-membered ring made up of one sulfur atom and four carbon atoms, fused to a benzene ring), with methyl, amino, and nitro functional groups attached at the 3rd, 7th, and 2nd positions respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. The amino and nitro groups could potentially undergo various substitution and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate” would depend on its molecular structure. The presence of the nitro, amino, and methyl groups could influence its polarity, solubility, and reactivity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many benzothiophene derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c1-16-10(13)9-7(11)5-3-2-4-6(12(14)15)8(5)17-9/h2-4H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMVVZOALREZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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